Prostaglandin D1 Alcohol

Platelet aggregation Antithrombotic DP1 receptor

Researchers designing DP1 receptor pharmacology studies often lack well-characterized partial agonists for constructing graded dose-response curves. Prostaglandin D1 Alcohol addresses this gap as a validated weak DP1 agonist with ~10-fold lower potency than PGD2 (IC50 320 vs. 32 ng/mL in ADP-induced platelet aggregation). • Enables finely resolved concentration-response studies without receptor saturation • Altered LogP (2.48) and reduced tPSA (77.76 Ų) support membrane permeability investigations • Ideal for solubilization strategy development (DMSO: 10 mg/mL; EtOH: 15 mg/mL) • Supplied with analytical documentation; stored at -20°C; global shipping available

Molecular Formula C20H36O4
Molecular Weight 340.5
CAS No. 1176470-37-3
Cat. No. B591601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin D1 Alcohol
CAS1176470-37-3
SynonymsPGD1 Alcohol
Molecular FormulaC20H36O4
Molecular Weight340.5
Structural Identifiers
SMILESCCCCCC(C=CC1C(C(CC1=O)O)CCCCCCCO)O
InChIInChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-19,21-23H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,19-/m0/s1
InChIKeySGFHBGFMOSYSBL-KENJKRGESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prostaglandin D1 Alcohol: Physicochemical and Biological Profile


Prostaglandin D1 Alcohol (CAS 1176470-37-3) is a synthetic analog of Prostaglandin D1 (PGD1) in which the C-1 carboxyl group is replaced with a primary alcohol [1]. This structural modification yields a molecular formula of C20H36O4 and a molecular weight of 340.50 g/mol [1]. PGD1 itself is the theoretical D-series metabolite of dihomo-γ-linolenic acid (DGLA) and has not been isolated as a natural product [1]. The compound is primarily utilized as a research tool to investigate prostaglandin receptor pharmacology and platelet aggregation pathways [1].

DP1 receptor pharmacology studies — supports partial activation workflows
Platelet aggregation pathway research — reported inhibition in ADP-induced models
Lipophilicity-driven cell uptake assays — altered polar surface area may inform permeability studies

Why Prostaglandin D1 Alcohol Cannot Be Substituted


Direct substitution of Prostaglandin D1 Alcohol with its parent compound PGD1 (CAS 17968-82-0) or the more potent analog PGD2 (CAS 41598-07-6) is scientifically invalid due to critical differences in solubility, lipophilicity, and receptor pharmacology. The replacement of the carboxylic acid with a primary alcohol in Prostaglandin D1 Alcohol fundamentally alters its hydrogen-bonding capacity and polarity, leading to a ≥5-fold reduction in aqueous solubility compared to PGD1 . Furthermore, Prostaglandin D1 Alcohol exhibits ~10-fold lower potency in inhibiting ADP-induced platelet aggregation relative to PGD2 (IC50 320 ng/mL vs. 32 ng/mL) [1]. These quantitative disparities render any assumed functional interchangeability untenable and underscore the need for compound-specific selection criteria in experimental design.

Solubility Profile Differs Significantly

Alcohol-for-acid substitution reduces organic solvent solubility by ≥5-fold vs PGD1; stock preparation methods may not transfer directly.

Receptor Activation Potency Not Interchangeable

About 10-fold lower platelet aggregation inhibition compared to PGD2 means concentration-response relationships require compound-specific validation.

Physicochemical Shift Alters Membrane Behavior

Reduced tPSA and higher LogP vs PGD1 may shift cellular uptake kinetics, limiting direct substitution in permeability or distribution studies.

Prostaglandin D1 Alcohol: Quantitative Differentiation from PGD1 and PGD2


Platelet Aggregation: Comparison with PGD2

Prostaglandin D1 Alcohol inhibits ADP-induced human platelet aggregation with an IC50 of 320 ng/mL (940 nM), which is approximately one-tenth the potency of Prostaglandin D2 (PGD2) [1]. This 10-fold potency difference provides a valuable tool for studying partial agonism or for applications where full DP1 receptor activation is not desired [1].

Platelet Aggregation Potency
Reported
~10-fold lower vs PGD2
IC50 320 ng/mL (940 nM)
Supports DP1 partial agonism assay context
Human platelet-rich plasma model
Platelet aggregation Antithrombotic DP1 receptor

Solubility in DMSO and Ethanol vs. PGD1

Prostaglandin D1 Alcohol exhibits markedly reduced solubility in common organic solvents compared to its parent carboxylic acid, PGD1. Specifically, in DMSO, Prostaglandin D1 Alcohol has a solubility of 10 mg/mL, while PGD1 demonstrates >50 mg/mL [1]. Similarly, in ethanol, the solubility is 15 mg/mL versus >75 mg/mL for PGD1 [1]. This ≥5-fold difference in solubility is a direct consequence of the alcohol-for-acid substitution and must be accounted for during stock solution preparation and experimental dosing.

Solubility vs PGD1
Direct head-to-head
DMSO: 10 mg/mL (target) vs >50 mg/mL (PGD1)
Ethanol: 15 mg/mL vs >75 mg/mL
Formulation-context review required for stock preparation
Vendor-reported data; precipitation risk assessment advised
Formulation Solubility In vitro assay

Lipophilicity and Polar Surface Area

Replacement of the carboxylic acid in PGD1 with a primary alcohol in Prostaglandin D1 Alcohol results in a modest increase in lipophilicity (LogP 2.48 vs. 2.38) and a substantial decrease in topological polar surface area (tPSA 77.76 Ų vs. 94.83 Ų) . The reduced tPSA suggests potentially enhanced passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity & tPSA
Data to verify
ΔLogP +0.10; ΔtPSA −17.07 Ų
Supports permeability model interpretation
In silico predicted values; experimental validation needed
Membrane permeability Lipophilicity Drug design

Platelet Aggregation Inhibition Ranking in D-Series

A systematic study of prostaglandin D analogs revealed the following rank order of potency for inhibiting ADP-induced human platelet aggregation: PGD3 ≥ PGD2 > PGD1 > 13,14-dihydro-PGD1 [1]. Prostaglandin D1 Alcohol, while not explicitly included in this ranking, is a direct synthetic analog of PGD1 and exhibits comparable potency (IC50 = 320 ng/mL) to PGD1 itself [1]. This ranking establishes that modifications to the prostaglandin scaffold, particularly side-chain unsaturation and C-15 substitution, profoundly impact anti-aggregatory activity.

D-Series Rank Order
Class-level inference
PGD3 ≥ PGD2 > PGD1 > 13,14-dihydro-PGD1
Prostaglandin D1 Alcohol potency comparable to PGD1
Contextualizes activity within D-series analog landscape
Implied from scaffold-based ranking; direct inclusion data pending
Structure-activity relationship Prostaglandin D analogs Platelet inhibition

Prostaglandin D1 Alcohol: Evidence-Based Applications


Partial DP1 Receptor Activation in Platelet Studies

Prostaglandin D1 Alcohol serves as an ideal tool for experiments requiring a weaker DP1 receptor agonist, as evidenced by its 10-fold lower potency in inhibiting platelet aggregation compared to PGD2 [1]. Researchers studying the nuanced signaling outcomes of partial receptor activation, or those seeking to avoid the saturating effects of full agonists like PGD2, will find this compound particularly valuable. Its potency profile allows for the construction of more finely graded concentration-response curves [1].

Altered Lipophilicity: Pharmacokinetic Applications

The structural modification in Prostaglandin D1 Alcohol yields a LogP of 2.48 and a reduced tPSA of 77.76 Ų compared to PGD1 [1][2]. This altered physicochemical profile may influence membrane permeability and tissue distribution. Consequently, this compound is well-suited for in vitro and ex vivo studies designed to probe the relationship between lipophilicity and cellular uptake or intracellular retention of prostaglandin analogs.

Solubility-Challenged Formulation Development

Given its significantly lower solubility in DMSO (10 mg/mL) and ethanol (15 mg/mL) relative to PGD1 [1][2], Prostaglandin D1 Alcohol presents a useful test case for developing solubilization strategies for poorly soluble prostaglandin analogs. It is an excellent candidate for studies evaluating the impact of novel formulation excipients or delivery systems on the bioavailability and efficacy of lipid mediators with limited aqueous solubility.

Application
Selection Property
Validation Focus
DP1 partial agonism studies
Reported lower potency vs PGD2
Concentration-response curve profiling
Membrane permeability research
Reduced tPSA, higher LogP
Cellular uptake and retention assays
Solubilization strategy development
Limited organic solvent solubility
Excipient compatibility and precipitation control

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